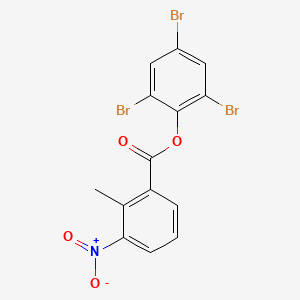
3-anilino-1-(4-methylphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It is commonly referred to as AMP and has been studied extensively due to its potential applications in scientific research. The compound has a unique structure that makes it an attractive candidate for various biological studies, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 3-anilino-1-(4-methylphenyl)-2-propen-1-one is based on its ability to inhibit enzymes by binding to their active sites. The compound has been shown to interact with the copper ions present in the active site of tyrosinase, thereby inhibiting its activity. This leads to a decrease in the production of melanin, which is responsible for skin pigmentation.
Biochemical and Physiological Effects:
Studies have shown that 3-anilino-1-(4-methylphenyl)-2-propen-1-one has various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which makes it a potential candidate for the development of anti-aging agents. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of antibacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-anilino-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are various future directions for research on 3-anilino-1-(4-methylphenyl)-2-propen-1-one. One potential direction is the development of skin whitening agents based on the compound's ability to inhibit tyrosinase. Another potential direction is the development of anti-aging agents based on the compound's antioxidant activity. Additionally, the compound's antimicrobial activity makes it a potential candidate for the development of antibacterial agents. Further studies are needed to explore these potential applications fully.
Conclusion:
In conclusion, 3-anilino-1-(4-methylphenyl)-2-propen-1-one is a chemical compound with various potential applications in scientific research. The compound's unique structure and mechanism of action make it an attractive candidate for various studies, including its biochemical and physiological effects and future directions for research. Further studies are needed to fully explore the potential applications of this compound.
Métodos De Síntesis
The synthesis of 3-anilino-1-(4-methylphenyl)-2-propen-1-one can be achieved through different methods. One of the most common methods involves the reaction of aniline, 4-methylacetophenone, and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product.
Aplicaciones Científicas De Investigación
3-anilino-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the most promising applications is its ability to act as an inhibitor of various enzymes, including tyrosinase, which is involved in the production of melanin. This makes the compound a potential candidate for the development of skin whitening agents.
Propiedades
IUPAC Name |
(E)-3-anilino-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-7-9-14(10-8-13)16(18)11-12-17-15-5-3-2-4-6-15/h2-12,17H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEYIBPDPOTVSC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-methoxyphenyl)urea]](/img/structure/B5035200.png)
![N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]](/img/structure/B5035208.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5035222.png)
![1-methyl-17-(2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5035231.png)
![3-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5035238.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5035240.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5035248.png)

![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)

![7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5035267.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035286.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)